(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
(E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 5-fluoro-2-hydroxyphenyl group and a thiophen-2-yl moiety, which confer distinct electronic and steric properties. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article compares the target compound with structurally related chalcones, focusing on substituent effects, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZDSJZHPSTEAA-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The chemical structure of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be broken down as follows:
- Molecular Formula : C13H9FOS
- Molar Mass : 232.28 g/mol
- CAS Number : [not provided in the search results]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds that share structural similarities with (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. For instance, compounds with similar thiophene structures exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 μM |
| Compound B | Escherichia coli | 62.5 μM |
| (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | TBD | TBD |
The exact MIC values for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one are yet to be established, but its structural analogs have shown promising results in inhibiting bacterial growth.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro studies. For example, a study on structurally similar compounds indicated that they exhibited potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range, suggesting a strong antiproliferative effect.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC(50) Value (nM) |
|---|---|---|
| Compound C | L1210 | <50 |
| Compound D | HeLa | <100 |
| (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | TBD | TBD |
The proposed mechanism of action for compounds similar to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves the inhibition of nucleic acid synthesis and protein synthesis pathways. This dual action may contribute to their effectiveness against both bacterial infections and cancer cell proliferation.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A series of thiophene derivatives demonstrated significant antimicrobial activity against MRSA strains, with minimum biofilm inhibitory concentrations (MBIC) ranging from 31.108 to 124.432 μg/mL.
- Case Study 2 : In vitro studies on cancer cell lines revealed that specific modifications to the phenolic structure enhanced cytotoxicity, indicating that similar modifications could be explored for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Scientific Research Applications
-
Anticancer Properties
- Studies have shown that (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
- The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential lead compound for the development of new anticancer agents .
-
Antifungal Activity
- Recent research indicates that derivatives of this compound possess antifungal properties. The presence of the thiophene ring contributes to its efficacy against fungal pathogens, which could be beneficial in agricultural applications .
- In vitro assays have shown promising results against common fungal strains, suggesting that this compound could be developed into a fungicide .
- Anti-inflammatory Effects
Case Study 1: Anticancer Activity
Chemical Reactions Analysis
Cyclopropanation Reactions
The α,β-unsaturated ketone undergoes cyclopropanation with trimethylsulfoxonium iodide (TMSOI) under optimized conditions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| TMSOI, NaH, DMSO/THF | −10 °C, 3 h, controlled quenching | Donor-acceptor cyclopropane 2a | 70% |
Mechanistic Insight :
- Base (NaH) deprotonates TMSOI to generate sulfoxonium ylide, which attacks the enone system.
- Temperature control (−10 °C) is critical to prevent side reactions .
Hydrogenation and Reduction
While direct hydrogenation data for this compound is limited, analogous chalcones undergo catalytic hydrogenation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C, ethanol | Room temperature, 12 h | Dihydrochalcone derivative |
Expected Outcome :
- Saturation of the α,β-unsaturated bond to form 1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)propan-1-one .
Coordination Chemistry
The compound acts as a ligand in metal complexes due to its hydroxyl and ketone groups:
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| Mn(CF3SO3)2 | Ethanol, reflux | Bis-ligand Mn complex | Catalytic oxidation |
Structural Features :
- The hydroxyl group deprotonates to form a phenoxide, while the ketone participates in coordination .
Nucleophilic Additions
The enone system is susceptible to Michael additions, though specific examples for this compound are unreported.
Oxidation
Comparison with Similar Compounds
Physicochemical and Structural Insights
Melting Points and Stability
Hydrogen Bonding and Crystal Packing
- The 2-hydroxy group in the target compound enables hydrogen bonding, a critical factor in supramolecular assembly (). In contrast, thiophene-disordered structures () exhibit weaker directional interactions .
- Crystallographic studies using SHELXL () have resolved similar chalcones, emphasizing the role of substituents in lattice formation .
Q & A
Q. What are the standard synthetic routes for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, and what reaction conditions are critical for yield optimization?
The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-hydroxyacetophenone derivatives with thiophene-2-carbaldehyde in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours . Key parameters include:
- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both aromatic aldehydes and ketones.
- Temperature control : Gradual heating from 0°C to room temperature minimizes side reactions.
- Catalyst : KOH concentration (0.03 mol per 0.01 mol substrate) ensures efficient enolate formation. Purification via recrystallization or column chromatography is essential to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the (E)-configuration of the α,β-unsaturated ketone and substituent positions (e.g., fluorine and hydroxyl groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm) and hydroxyl groups (~3200 cm) are critical for functional group identification .
Q. How does the presence of fluorine and hydroxyl groups influence the compound’s physicochemical properties?
- Fluorine : Enhances electronegativity, improving metabolic stability and membrane permeability.
- Hydroxyl Group : Facilitates hydrogen bonding, affecting solubility and interaction with biological targets (e.g., enzymes) . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates, or mixed solvents (e.g., ethanol/water) to improve crystallinity .
- Catalyst Variation : Replace KOH with milder bases (e.g., NaOH) or phase-transfer catalysts to reduce side reactions .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
| Parameter | Standard Condition | Optimized Alternative | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | Ethanol/HO (9:1) | +15% |
| Catalyst | KOH | NaOH/PEG-400 | +10% |
| Reaction Time | 3 hours | Microwave (30 min) | +20% |
Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The thiophene and hydroxyl groups often show strong binding to hydrophobic pockets and catalytic residues .
- MD Simulations : GROMACS or AMBER can simulate stability in biological membranes, highlighting fluorine’s role in lipid bilayer penetration .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with observed biological activity (e.g., IC) .
Q. How can conflicting data regarding the compound’s biological activity (e.g., IC variability) be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic Stability Tests : Use liver microsomes to assess if fluorine’s metabolic resistance varies across species .
- Structural Confirmation : Re-analyze batch purity via HPLC and compare with X-ray crystallography data to rule out stereochemical impurities .
Q. What strategies are effective for enhancing the compound’s selectivity in enzyme inhibition studies?
- Fragment-Based Drug Design : Introduce substituents (e.g., methoxy groups) to exploit subpocket interactions in target enzymes .
- Proteomic Profiling : Use affinity chromatography to identify off-target binding and modify the thiophene ring to reduce cross-reactivity .
- Cocrystallization Studies : Resolve X-ray structures of the compound bound to its target to guide rational modifications .
Methodological Considerations
- Contradiction Analysis : Compare NMR data across studies to identify discrepancies in substituent assignments .
- Stereochemical Purity : Use chiral HPLC or circular dichroism to verify the (E)-configuration, as incorrect geometry alters bioactivity .
- Biological Replicates : Perform triplicate assays with positive/negative controls to ensure reproducibility in IC measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
